

# comparing biological activity of Ethyl 3-methylpyridazine-4-carboxylate derivatives

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## Compound of Interest

Compound Name: Ethyl 3-methylpyridazine-4-carboxylate

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## Comparative Analysis of the Biological Activities of Novel Pyridazine Derivatives

A detailed guide for researchers and drug development professionals on the antimicrobial and anticancer potential of recently synthesized pyridazinone and pyrazolo-pyridazine derivatives, supported by quantitative experimental data.

This guide provides a comparative overview of the biological activities of two distinct series of pyridazine derivatives, focusing on their antimicrobial and anticancer properties. The information is compiled from recent studies and is intended to assist researchers in the fields of medicinal chemistry and pharmacology in the development of new therapeutic agents.

## Antimicrobial Activity of Novel Pyridazinone Derivatives

A recent study by Ateş et al. (2020) explored the antibacterial potential of a series of newly synthesized pyridazinone derivatives. The compounds were evaluated against a panel of Gram-positive and Gram-negative bacteria, with several derivatives demonstrating significant inhibitory activity.<sup>[1][2]</sup>

## Data Presentation: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of the pyridazinone derivatives was quantified by determining their Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The results for the most active compounds from the series are summarized in the table below.

Compound	S. aureus (MRSA) (μM)	E. coli (μM)	S. typhimurium (μM)	P. aeruginosa (μM)	A. baumannii (μM)
3	4.52	>36.21	>36.21	>36.21	>36.21
7	7.8	7.8	7.8	>31.2	7.8
13	8.92	>35.68	>35.68	7.48	3.74
Amikacin (Reference)	-	-	-	-	-

Data sourced from Ateş et al. (2020)[1]

### Key Findings:

- Compound 3 was identified as the most active against the Gram-positive bacterium *S. aureus* (MRSA) with an MIC value of 4.52 μM.[1]
- Compound 7 displayed broad-spectrum activity, inhibiting the growth of *E. coli*, *S. aureus* (MRSA), *S. typhimurium*, and *A. baumannii* at an MIC of 7.8 μM.[1]
- Compound 13 showed the most potent activity against the Gram-negative bacteria *A. baumannii* and *P. aeruginosa*, with MIC values of 3.74 μM and 7.48 μM, respectively.[1]

## Experimental Protocols: Antimicrobial Screening

The antibacterial activity of the synthesized pyridazinone derivatives was determined using the microdilution method.

Bacterial Strains:

- Gram-positive: *Staphylococcus aureus* (Methicillin-resistant) (MRSA)
- Gram-negative: *Escherichia coli*, *Salmonella typhimurium*, *Pseudomonas aeruginosa*, and *Acinetobacter baumannii*

Methodology:

- Bacterial strains were cultured in Mueller-Hinton broth overnight at 37°C.
- The synthesized compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
- Serial dilutions of the compounds were prepared in a 96-well microplate.
- The bacterial suspension was adjusted to a concentration of 0.5 McFarland standard and added to each well.
- The plates were incubated at 37°C for 24 hours.
- The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth. Amikacin was used as a reference drug.[\[1\]](#)

## Anticancer Activity of a Pyrazolo-Pyridazine Derivative and its Nano-formulations

In a study by Ali et al. (2023), a 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine derivative (referred to as compound 4) and its nano-formulations (solid lipid nanoparticles, 4-SLNs, and lipid-polymer hybrid nanoparticles, 4-LPHNPs) were evaluated for their in vitro cytotoxic activity against several human cancer cell lines.[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Data Presentation: Half-maximal Inhibitory Concentration (IC<sub>50</sub>)

The anticancer activity was assessed by determining the half-maximal inhibitory concentration (IC<sub>50</sub>), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Compound	HepG-2 (μM)	HCT-116 (μM)	MCF-7 (μM)
4 (Parent Compound)	17.30	18.38	27.29
4-SLNs	7.56	4.80	6.41
4-LPHNPs	7.85	5.24	6.65
Doxorubicin (Reference)	6.18	5.23	4.17

Data sourced from Ali et al. (2023)[3]

#### Key Findings:

- The parent pyrazolo-pyridazine compound 4 exhibited moderate cytotoxic activity against the tested cancer cell lines.[3]
- Both nano-formulations, 4-SLNs and 4-LPHNPs, demonstrated significantly enhanced anticancer activity compared to the parent compound, with IC<sub>50</sub> values approaching that of the reference drug, doxorubicin.[3] This suggests that nano-formulation can be a promising strategy to improve the therapeutic efficacy of such derivatives.

## Experimental Protocols: In Vitro Cytotoxicity Assay

The cytotoxic effects of the pyrazolo-pyridazine derivative and its nano-formulations were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

#### Cell Lines:

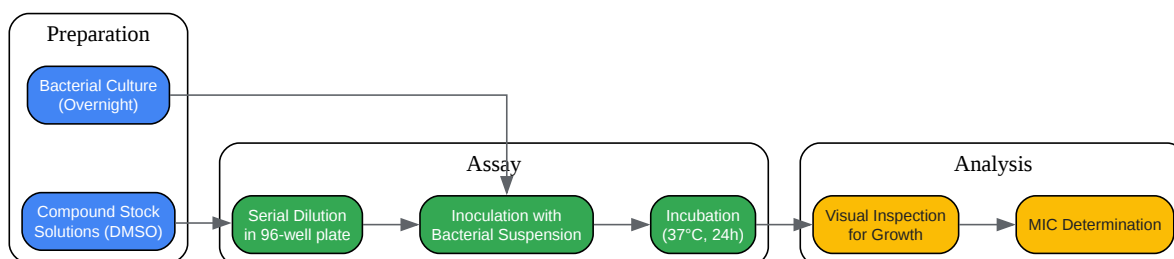
- HepG-2 (human liver cancer)
- HCT-116 (human colorectal cancer)
- MCF-7 (human breast cancer)

### Methodology:

- Cancer cells were seeded in 96-well plates and incubated for 24 hours to allow for cell attachment.
- The cells were then treated with various concentrations of the test compounds and incubated for a further 48 hours.
- After the incubation period, MTT solution was added to each well, and the plates were incubated for 4 hours.
- The formazan crystals formed by viable cells were dissolved in DMSO.
- The absorbance was measured at a specific wavelength using a microplate reader.
- The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves. Doxorubicin was used as a positive control.[3]

## Visualizations

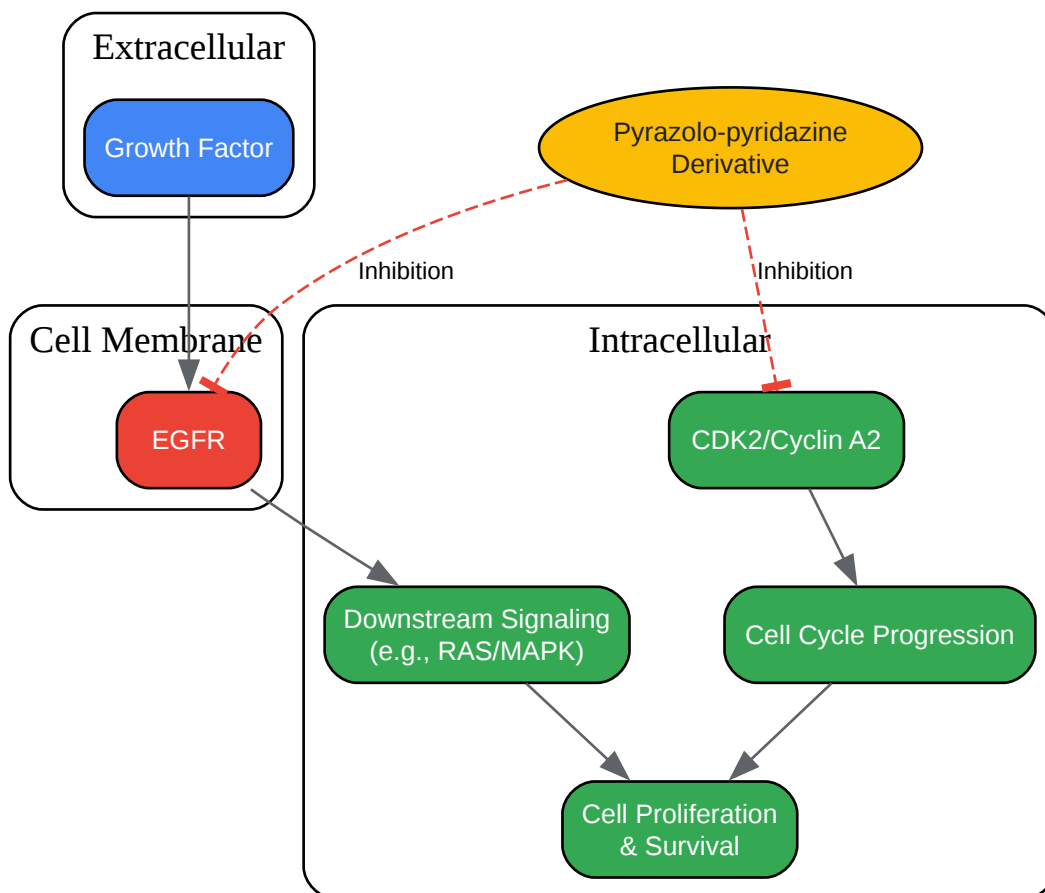
### Experimental Workflow for Antimicrobial MIC Determination



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Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of test compounds.

## Signaling Pathway Inhibition by Anticancer Pyrazolo-Pyridazine Derivative



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